molecular formula C5H6INO B6211747 5-ethyl-4-iodo-1,3-oxazole CAS No. 2731007-13-7

5-ethyl-4-iodo-1,3-oxazole

Cat. No.: B6211747
CAS No.: 2731007-13-7
M. Wt: 223
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Description

5-ethyl-4-iodo-1,3-oxazole: is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of an ethyl group at the 5-position and an iodine atom at the 4-position makes this compound unique. Oxazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-ethyl-4-iodo-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions:

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, thiols; typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reactions often performed in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions conducted in solvents like tetrahydrofuran (THF) or ethanol.

Major Products:

    Substitution Products: Azides, nitriles, thiols.

    Oxidation Products: Oxazole derivatives with various functional groups.

    Reduction Products: Reduced oxazole derivatives.

Scientific Research Applications

Chemistry:

5-ethyl-4-iodo-1,3-oxazole is used as a building block in organic synthesis

Biology:

In biological research, oxazole derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of the iodine atom in this compound may enhance its biological activity and selectivity .

Medicine:

Oxazole derivatives, including this compound, are explored for their potential therapeutic applications. They are investigated as potential drug candidates for treating various diseases, including infections and cancer .

Industry:

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability .

Mechanism of Action

The mechanism of action of 5-ethyl-4-iodo-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the iodine atom may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

    5-ethyl-4-bromo-1,3-oxazole: Similar structure but with a bromine atom instead of iodine.

    5-ethyl-4-chloro-1,3-oxazole: Similar structure but with a chlorine atom instead of iodine.

    5-ethyl-4-fluoro-1,3-oxazole: Similar structure but with a fluorine atom instead of iodine.

Uniqueness:

The presence of the iodine atom in 5-ethyl-4-iodo-1,3-oxazole makes it unique compared to its halogenated counterparts. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity, binding affinity, and biological activity .

Properties

CAS No.

2731007-13-7

Molecular Formula

C5H6INO

Molecular Weight

223

Purity

95

Origin of Product

United States

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